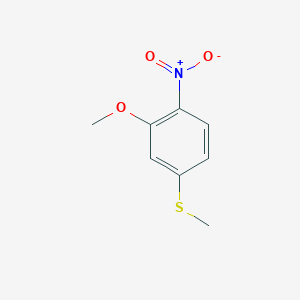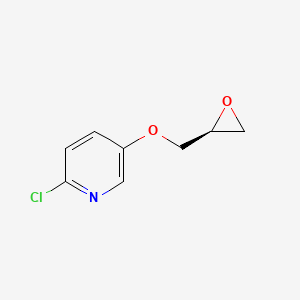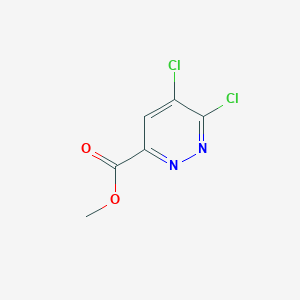
4-Methoxyoxane-4-carbothioamide
Übersicht
Beschreibung
4-Methoxyoxane-4-carbothioamide is a chemical compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol .
Synthesis Analysis
The synthesis of N-acyl-morpholine-4-carbothioamides, which could be related to 4-Methoxyoxane-4-carbothioamide, has been reported in the literature . The synthesized derivatives were found to be highly active against tested bacterial and fungal strains .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxyoxane-4-carbothioamide, such as its boiling point, density, and solubility, are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies and Molecular Interactions
Research by Ali et al. (2010) detailed the crystal structure of a related compound, showcasing intermolecular hydrogen bonds forming dimers and chains, which could be relevant for understanding molecular packing and interactions in solid states (Saqib Ali et al., 2010). Another study by Kumara et al. (2017) on a structurally similar compound emphasized the importance of molecular interactions, as evidenced by Hirshfeld surface analysis, for crystal packing and stability (K. Kumara et al., 2017).
Synthetic Methodologies and Chemical Properties
Sanad and Mekky (2020) focused on the efficient synthesis and characterization of novel compounds linked to chromene or benzo[f]chromene units, indicating the versatility of carbothioamides in chemical synthesis (S. Sanad & Ahmed E. M. Mekky, 2020). Additionally, the work by Wang et al. (2016) on the synthesis of bromo-4-isobutyloxyphenyl carbothioamide showcases the compound's role as an intermediate in producing biologically active molecules (Qinqin Wang et al., 2016).
Biological Activities
Research by Mohamed et al. (2022) on benzene sulfonamide derivatives, including 4-methoxy variants, highlighted potential anticancer and antioxidant effects, offering insights into the therapeutic applications of such compounds (H. Mohamed et al., 2022). Moreover, Dangar (2021) studied antimicrobial activities of pyrazole-1-carbothioamide derivatives, suggesting their utility in developing new antimicrobial agents (V. R. Dangar, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxyoxane-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-9-7(6(8)11)2-4-10-5-3-7/h2-5H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWGYVSFNXIQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyoxane-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)
![2-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472099.png)

![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)

![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)




